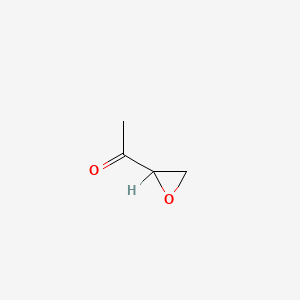

Ethanone, 1-oxiranyl-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethanone derivatives is a common theme in the provided papers. For instance, paper reports the synthesis of 1-aryl-2-aryl(3-pyridyl)ethanones and their corresponding ketoximes. Similarly, paper describes the synthesis of novel ethanone oxime ester derivatives, and paper details the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime. Paper discusses the diastereoselective synthesis of (Z)-1-[3-aryl-2-(phenylsulfanyl)-2-oxiranyl]-1-ethanones, which is the closest to Ethanone, 1-oxiranyl-, indicating that such compounds can be synthesized from reactions involving butenones and hydrogen peroxide.

Molecular Structure Analysis

The molecular structure of ethanone derivatives is often characterized using techniques such as NMR, UV-Vis spectroscopy, and X-ray crystallography. Paper uses X-ray diffraction to reveal hydrogen bonding networks in the crystal structure of synthesized oximes. Paper goes further by using DFT calculations and Hirshfeld surface analysis to understand the molecular geometry and noncovalent interactions of the synthesized compound.

Chemical Reactions Analysis

The reactivity of ethanone derivatives is explored in several papers. Paper discusses the use of ethanone oxime complexes in catalytic oxidation reactions with hydrogen peroxide as a terminal oxidant. Paper describes an iron-catalyzed intramolecular C(sp(2))-N cyclization of ethanone oximes, which is a type of reaction that could potentially be applicable to Ethanone, 1-oxiranyl- derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethanone derivatives are influenced by their molecular structure. Paper examines the polymorphism and phase transition in a specific ethanone derivative, providing insights into the stability and behavior of such compounds under different conditions. The antibacterial activity of ethanone oxime ester derivatives is reported in paper , indicating that these compounds can have significant biological properties.

Wissenschaftliche Forschungsanwendungen

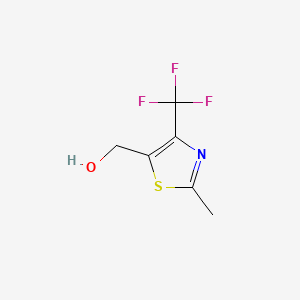

Versatile Chiral Epoxide Educt : (S)-(-)-2-Diazo-1-oxiranyl-ethanone, a variant of 1-oxiranyl-ethanone, is used as an intermediate in diazocarbonyl reactions, producing novel, nonracemic products like epoxy quinoxaline and epoxy thiazoles and oxazoles (Groarke et al., 2000).

- sulfanyl)-3-buten-2-ones with alkaline hydrogen peroxide in tetrahydrofuran. The stereochemistry of the oxiranes was analyzed using two-dimensional NOESY spectrum (E. Karthikeyan, S. Perumal, S. Selvaraj, 2004).

Generation of Mono- and Bis-Dioxiranes : Biacetyl reacts with oxone to yield bis-dioxirane and mono-dioxirane derivatives. Bis-dioxirane is formed when two oxygens are incorporated into biacetyl, showing greater stability compared to mono-dioxirane due to an alpha-dioxiranyl effect (Nahed Sawwan, A. Greer, 2006).

Conformational Analysis of Cognition Activators : The conformational features of three tetrahydropyridinyl oxime cognition activators were analyzed using X-ray diffraction and quantum mechanical semiempirical PM3 methods, showing “anti-syn” isomerism (G. Bandoli, A. Dolmella, W. Moos, M. Nicolini, A. Ongaro, 1991).

Synthesis and Structure Analysis : The synthesis and crystal structure analysis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime showed self-assembling two-dimensional (2-D) and three-dimensional (3-D) supramolecular frameworks, with insights from DFT and TD-DFT calculations and Hirshfeld surface analysis (Yalei Cai, Li‐Yan Xu, Lan‐Qin Chai, Yao-Xin Li, 2020).

Ni(II) Complexes Synthesis and X-Ray Structures : A study on the complexation of Ni(II) with 1-(2-pyridinyl)ethanone oxime as a function of pH, leading to the isolation of different complexes with detailed structural characterization (K. Riggle, T. Lynde-kernell, E. O. Schlemper, 1992).

Safety and Hazards

Ethanone, 1-oxiranyl- is associated with several hazard statements including H226, H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as being flammable, harmful if swallowed, harmful in contact with skin, causing skin irritation, causing serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

1-(oxiran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(5)4-2-6-4/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWJKTAELMMCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-oxiranyl- | |

CAS RN |

4401-11-0 | |

| Record name | Ethanone, 1-oxiranyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-oxiranyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a notable reaction of 2-Acetyloxirane with aromatic compounds?

A1: While specific details are limited in the provided abstracts, one study focuses on the reaction of 2-Acetyloxirane with "aromatic azomethines" []. Azomethines generally refer to compounds containing a carbon-nitrogen double bond with the carbon atom connected to an aryl or alkyl group, but not to a hydrogen atom. This suggests that 2-Acetyloxirane can engage in ring-opening reactions with compounds containing this functional group. Further investigation into this reaction could reveal valuable insights into the reactivity of 2-Acetyloxirane and its potential applications in organic synthesis.

Q2: How does 2-Acetyloxirane react with 4-hydroxycoumarin?

A2: Research indicates that 2-Acetyloxirane reacts with 4-hydroxycoumarin, resulting in two possible products. The reaction can yield either a specific compound [, ] or a dehydration product of that compound [, ], depending on the reaction conditions. This highlights the versatility of 2-Acetyloxirane as a reactant and its potential use in synthesizing various heterocyclic compounds.

Q3: Has 2-Acetyloxirane been identified in any biological systems?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) analysis identified 2-Acetyloxirane within the chemical profile of Staphylococcus aureus []. This finding suggests potential roles of 2-Acetyloxirane in bacterial metabolism or signaling pathways, warranting further investigation.

Q4: Are there other molecules structurally similar to 2-Acetyloxirane found in biological systems?

A4: Interestingly, a related compound, 3,3-Dimethyl-2-acetyloxirane, was also identified in the chemical profile of Staphylococcus aureus alongside 2-Acetyloxirane []. This co-occurrence of structurally similar compounds raises questions about their biosynthetic pathways and potential synergistic roles within the bacterium. Further research is needed to unravel the significance of these findings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328707.png)

![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328708.png)

![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)

![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)

![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328714.png)

![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328717.png)

-amino]acetic acid](/img/structure/B1328725.png)

![1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine](/img/structure/B1328732.png)

![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)